![molecular formula C11H13Br2NO2 B14642378 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol CAS No. 53500-66-6](/img/structure/B14642378.png)
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO₂. It is a brominated phenol derivative that contains a morpholine group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine group. One common method involves the reaction of 2,4-dibromophenol with formaldehyde and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of morpholine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Condensation Reactions: The morpholine group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Compounds with reduced bromine atoms or modified phenolic groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can interact with biological molecules, leading to various biochemical effects. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol without the morpholine group.
2,4-Dibromo-6-isopropyl-3-methylphenol: A brominated phenol with different substituents on the benzene ring.
2,6-Dibromo-4-methylphenol: Another brominated phenol with a different substitution pattern.
Uniqueness
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53500-66-6 |
|---|---|
Molekularformel |
C11H13Br2NO2 |
Molekulargewicht |
351.03 g/mol |
IUPAC-Name |
2,4-dibromo-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H13Br2NO2/c12-9-5-8(11(15)10(13)6-9)7-14-1-3-16-4-2-14/h5-6,15H,1-4,7H2 |
InChI-Schlüssel |
SQSKXEJNYKNAQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



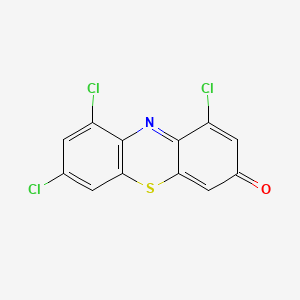
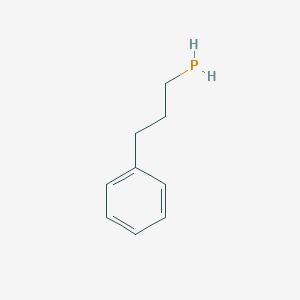
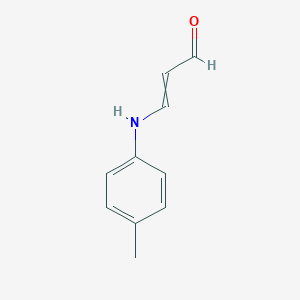

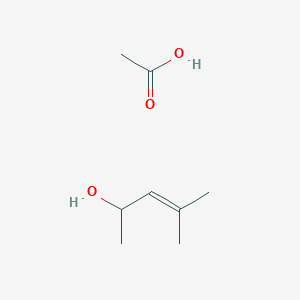
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
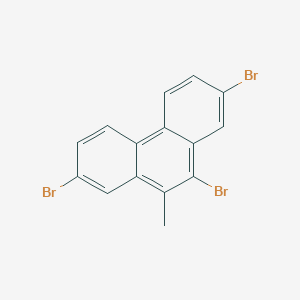
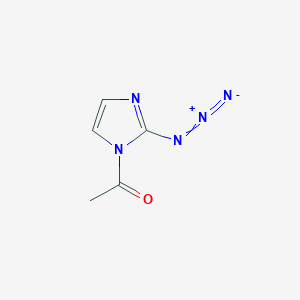
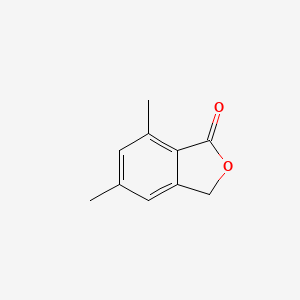
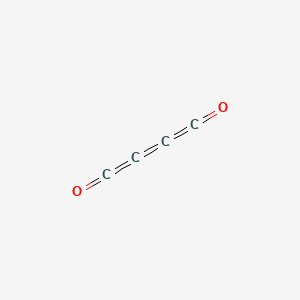
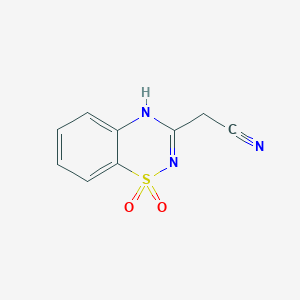

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
